molecular formula C19H13ClO2 B4998820 Biphenyl-4-yl 4-chlorobenzoate

Biphenyl-4-yl 4-chlorobenzoate

Cat. No.: B4998820
M. Wt: 308.8 g/mol
InChI Key: FXACSMXPKVBIMF-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 4-chlorobenzoate is a synthetic ester combining biphenyl and 4-chlorobenzoate aromatic systems. This structure is of significant interest in organic and medicinal chemistry research, particularly in the development of novel bioactive compounds. The biphenyl moiety is a fundamental structural component in a wide range of pharmacologically active substances and functional materials . Biphenyl derivatives have been identified as key structural motifs in compounds with diverse activities, including anti-inflammatory, antimicrobial, and anti-proliferative effects . The 4-chlorobenzoate group is a well-studied functional group in biochemical and environmental research. It serves as a model substrate in enzymatic studies, especially for investigating bacterial degradation pathways for chlorinated aromatic environmental pollutants . Researchers have utilized chlorobenzoates to study the mechanisms of microbial dehalogenation, a critical process in the bioremediation of compounds like polychlorinated biphenyls (PCBs) . As a fused molecular scaffold, this compound is a valuable intermediate for further chemical synthesis and functionalization. It can be used to explore structure-activity relationships (SAR) or as a building block for constructing more complex chemical entities, such as ligands for catalysis or materials science applications . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(4-phenylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXACSMXPKVBIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-4-yl 4-chlorobenzoate can be synthesized through several methods. One common approach involves the reaction of 1-(biphenyl-4-yl)ethanone with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods, such as catalytic coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of biphenyl is reacted with 4-chlorobenzoic acid in the presence of a palladium catalyst and a base . This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Atom

The chlorine atom at the para position of the benzoate ring undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is attributed to the electron-withdrawing effect of the ester group, which activates the aromatic ring toward nucleophilic attack.

Key Reactions:

  • Ammonolysis :
    Treatment with ammonia in dimethylformamide (DMF) and potassium carbonate at 80°C yields biphenyl-4-yl 4-aminobenzoate via displacement of chlorine .

    Biphenyl-4-yl 4-chlorobenzoate+NH3DMF, K2CO3Biphenyl-4-yl 4-aminobenzoate+HCl\text{Biphenyl-4-yl 4-chlorobenzoate} + \text{NH}_3 \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{Biphenyl-4-yl 4-aminobenzoate} + \text{HCl}
  • Thiol Substitution :
    Reaction with sodium thiolate (NaSH) in dimethyl sulfoxide (DMSO) at 120°C produces biphenyl-4-yl 4-mercaptobenzoate .

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)
NH₃DMF, K₂CO₃, 80°C, 4hBiphenyl-4-yl 4-aminobenzoate75
NaSHDMSO, 120°C, 6hBiphenyl-4-yl 4-mercaptobenzoate62

Ester Hydrolysis

The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and biphenyl-4-ol.

  • Acidic Hydrolysis :
    Refluxing with sulfuric acid (H₂SO₄) in water cleaves the ester into 4-chlorobenzoic acid and biphenyl-4-ol .

    Biphenyl-4-yl 4-chlorobenzoate+H2OH+4-Chlorobenzoic acid+Biphenyl-4-ol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4-Chlorobenzoic acid} + \text{Biphenyl-4-ol}
  • Basic Hydrolysis (Saponification) :
    Treatment with sodium hydroxide (NaOH) produces sodium 4-chlorobenzoate and biphenyl-4-ol .

Table 2: Hydrolysis Conditions

ConditionsReagentsProduct 1Product 2
AcidicH₂SO₄, reflux4-Chlorobenzoic AcidBiphenyl-4-ol
BasicNaOH, H₂O, refluxSodium 4-ChlorobenzoateBiphenyl-4-ol

Reduction Reactions

Strong reducing agents like lithium aluminum hydride (LiAlH₄) target the ester carbonyl group, reducing it to a primary alcohol.

  • LiAlH₄ Reduction :
    In tetrahydrofuran (THF), LiAlH₄ reduces the ester to biphenyl-4-ylmethanol and 4-chlorobenzyl alcohol .

    Biphenyl-4-yl 4-chlorobenzoateLiAlH4Biphenyl-4-ylmethanol+4-Chlorobenzyl alcohol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{Biphenyl-4-ylmethanol} + \text{4-Chlorobenzyl alcohol}

Table 3: Reduction Outcomes

ReagentConditionsProduct 1Product 2
LiAlH₄THF, 0°C to rtBiphenyl-4-ylmethanol4-Chlorobenzyl Alcohol

Biodegradation Pathways

In environmental systems, bacterial strains such as Pseudomonas cepacia P166 metabolize 4-chlorobenzoate derivatives via oxidative pathways. Key steps include:

  • Dehalogenation : Enzymatic removal of chlorine to form 4-hydroxybenzoate .

  • Ring Cleavage : Conversion to 4-chlorocatechol , followed by meta-cleavage to 5-chloro-2-hydroxymuconic semialdehyde .

Table 4: Biodegradation Metabolites

Enzyme/OrganismMetabolitePathway Step
Pseudomonas cepacia P1664-ChlorocatecholRing hydroxylation
5-Chloro-2-hydroxymuconic semialdehydeMeta cleavage

Photochemical Degradation

While not explicitly documented for this compound, analogous chlorobenzoates undergo UV-induced dechlorination or radical-mediated decomposition in sunlight, suggesting potential photolytic pathways .

Scientific Research Applications

Pharmaceutical Applications

Biphenyl derivatives, including biphenyl-4-yl 4-chlorobenzoate, have been studied for their potential as therapeutic agents. Research indicates that biphenyl-based compounds exhibit significant biological activities, including:

  • Anti-Tyrosinase Activity : A series of biphenyl esters were synthesized and evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some derivatives demonstrated promising anti-tyrosinase activities, indicating potential applications in treating skin disorders such as hyperpigmentation .
  • Anti-Cancer Properties : Biphenyl derivatives have been investigated for their anti-cancer effects. Studies suggest that modifications to the biphenyl structure can enhance activity against various cancer cell lines, making them suitable candidates for further development in oncology .
  • Cardiovascular and Anti-inflammatory Treatments : Biphenyl compounds are also being explored for their potential use in treating hypertension and inflammatory diseases. Their structural analogs have shown efficacy in preclinical studies, paving the way for clinical applications .

Environmental Applications

This compound plays a crucial role in bioremediation efforts aimed at degrading polychlorinated biphenyls (PCBs) and other environmental pollutants:

  • Bioremediation of Chlorinated Aromatics : Research has shown that bacteria capable of degrading biphenyl can also metabolize chlorinated biphenyls. The degradation pathways involve the conversion of biphenyl to benzoate derivatives, which can then be further degraded by microbial communities .
  • Engineering Microbial Pathways : Studies focusing on the engineering of aromatic acid: CoA ligases have demonstrated that modifying these enzymes can enhance their ability to process chlorobenzoates produced during PCB degradation. This approach aims to improve the efficiency of bioremediation strategies targeting contaminated sites .

Material Science Applications

Biphenyl compounds are integral to the development of advanced materials:

  • Liquid Crystals and OLEDs : Biphenyl moieties serve as central building blocks in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). The unique electronic properties of biphenyl derivatives facilitate their use in optoelectronic devices, enhancing performance and stability .

Case Study 1: Anti-Tyrosinase Activity

In a study evaluating a series of new biphenyl esters, compounds exhibiting significant inhibition of tyrosinase were identified. The most effective derivatives were subjected to docking studies to understand their binding interactions with the enzyme, revealing a pharmacophoric pattern similar to known inhibitors like kojic acid .

Case Study 2: Bioremediation Pathways

A project focused on the degradation of PCBs by Alcaligenes sp. demonstrated the effectiveness of engineered bacterial strains in utilizing biphenyl as a sole carbon source while concurrently degrading chlorinated by-products like 4-chlorobenzoate. This dual pathway approach not only facilitated PCB degradation but also minimized toxic accumulation in contaminated environments .

Data Tables

Application AreaCompound ActivityReference
PharmaceuticalsAnti-Tyrosinase Activity
Environmental ScienceBiodegradation of PCBs
Material ScienceComponent in Liquid Crystals and OLEDs
StudyFindingsReference
Anti-Tyrosinase StudySignificant inhibition observed
PCB BioremediationEffective degradation by engineered bacteria

Mechanism of Action

The mechanism of action of biphenyl-4-yl 4-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various physiological effects. The biphenyl moiety allows for strong hydrophobic interactions, while the 4-chlorobenzoate group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Table 1. Comparison of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Biodegradability Notable Applications
This compound* ~318.8 Biphenyl, 4-chloroester Likely Low Pharmaceuticals, Materials
Methyl 4-chlorobenzoate 170.59 Methyl ester, 4-Cl Moderate Synthetic intermediate
(Biphenyl-4-yl)(phenyl)methanone 258.32 Biphenyl, ketone Low Photochemistry, Luminescence
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 430.51 Biphenyl, acetyl, piperazine N/A Antipsychotic agents

*Estimated based on structural analogs.

Table 2. QSAR Parameters for Antipsychotic Biphenyl Derivatives ()

Substituent on Piperazine QPlogBB (Brain/Blood) Electron Affinity (EA) Anti-dopaminergic Activity
2-Methoxyphenyl 0.45 -1.2 eV High
2,3-Dichlorophenyl 0.38 -0.9 eV High
4-Chlorobenzoate* N/A Estimated -1.5 eV Moderate (Predicted)

*Hypothetical values based on 4-chloro substituent effects.

Research Findings and Implications

  • Environmental Persistence : The biphenyl group may hinder biodegradation, as seen in PCB-like behavior (), while the 4-chloroester could slow hydrolysis compared to methyl esters .
  • Drug Design : Replacing acetyl linkages (as in ) with ester groups could modulate metabolic stability and blood-brain barrier penetration, though this requires empirical validation .
  • Material Science : The planar biphenyl system in this compound may support applications in optoelectronics, similar to 4-benzoylbiphenyl’s use in luminescence studies .

Q & A

Q. What are the validated synthetic routes for Biphenyl-4-yl 4-chlorobenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling 4-chlorobenzoic acid with biphenyl-4-ol using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. For optimization, maintain stoichiometric ratios (e.g., 1:1.2 acid-to-phenol ratio), monitor reaction progress via TLC, and purify via flash chromatography using solvents like petroleum ether/chloroform (1:1 v/v). Yields >90% have been reported under these conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Use a combination of:
    • 1H-NMR to confirm aromatic proton environments (e.g., δ 7.25–8.15 ppm for biphenyl and chlorobenzoate moieties).
    • IR spectroscopy to verify ester C=O stretching (~1740 cm⁻¹).
    • Mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 323.7).
      Discrepancies in melting points or spectral peaks may arise from impurities; recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
    • Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
    • Work in a fume hood to avoid inhalation.
    • Store away from oxidizing agents and aqueous environments to prevent hydrolysis.
    • Decontaminate spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the enzymatic degradation of this compound in environmental or biological systems?

  • Methodological Answer : Focus on enzymes like 4-chlorobenzoate dehalogenase (EC 3.8.1.6) , which hydrolyzes the chloro group to form 4-hydroxybenzoate. Assay activity via:
    • HPLC to monitor chloride release (retention time ~3.5 min for 4-hydroxybenzoate).
    • Bradford assay to quantify enzyme protein content during purification.
      Structural insights into enzyme-ligand interactions can be obtained via X-ray crystallography of the enzyme-CoA complex .

Q. How do structural modifications to this compound influence its bioactivity, and what computational tools validate these relationships?

  • Methodological Answer :
    • Introduce substituents (e.g., azo groups, halogen variations) and test bioactivity via disk diffusion assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli).
    • Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial hyaluronidases.
    • Validate SAR with thermodynamic studies (e.g., DSC for melting point stability) and NMR titration for binding confirmation .

Q. How should researchers address contradictions in experimental data, such as NMR shifts or inconsistent bioactivity results?

  • Methodological Answer :
    • Reproduce syntheses under anhydrous conditions to rule out hydrolysis byproducts.
    • For NMR inconsistencies, compare with literature (e.g., biphenyl protons typically appear as multiplets at δ 7.2–7.5 ppm).
    • In bioactivity studies, standardize inoculum density (e.g., 0.5 McFarland) and include positive controls (e.g., ciprofloxacin) to ensure assay reliability .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
    • Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via HPLC-UV at 254 nm.
    • Use Arrhenius kinetics to extrapolate shelf-life at room temperature.
    • For thermal stability, perform TGA/DSC to identify decomposition thresholds (>200°C typical for aromatic esters) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-4-yl 4-chlorobenzoate
Reactant of Route 2
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Biphenyl-4-yl 4-chlorobenzoate

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